molecular formula C4H4IN3O2 B13138091 2-Amino-5-iodopyrimidine-4,6-diol

2-Amino-5-iodopyrimidine-4,6-diol

Cat. No.: B13138091
M. Wt: 253.00 g/mol
InChI Key: IPXPNFOHCAEFMA-UHFFFAOYSA-N
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Description

2-Amino-5-iodopyrimidine-4,6-diol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA. The presence of iodine and hydroxyl groups in this compound makes it a valuable compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-iodopyrimidine-4,6-diol typically involves the iodination of 2-amino-4,6-dihydroxypyrimidine. One common method is the reaction of 2-amino-4,6-dihydroxypyrimidine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-iodopyrimidine-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-iodopyrimidine-4,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-iodopyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is involved in the synthesis of nucleotides. This inhibition can lead to the disruption of DNA and RNA synthesis, resulting in the inhibition of cell proliferation and growth . Additionally, the compound’s iodine atom can participate in halogen bonding, which can enhance its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-iodopyrimidine-4,6-diol is unique due to the presence of both iodine and hydroxyl groups, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for halogen bonding, while the hydroxyl groups provide sites for further chemical modifications .

Properties

Molecular Formula

C4H4IN3O2

Molecular Weight

253.00 g/mol

IUPAC Name

2-amino-4-hydroxy-5-iodo-1H-pyrimidin-6-one

InChI

InChI=1S/C4H4IN3O2/c5-1-2(9)7-4(6)8-3(1)10/h(H4,6,7,8,9,10)

InChI Key

IPXPNFOHCAEFMA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(NC1=O)N)O)I

Origin of Product

United States

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